molecular formula C45H36N2O5 B12940333 Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate CAS No. 87847-91-4

Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate

Cat. No.: B12940333
CAS No.: 87847-91-4
M. Wt: 684.8 g/mol
InChI Key: IWMOSUNJVFXVCU-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key building blocks in various biological and chemical processes. This particular compound is characterized by its three benzhydryloxy groups attached to the pyrimidine ring, making it a unique and versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrol with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzhydryloxy groups. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzhydryloxy groups to benzhydryl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzhydryl derivatives.

Scientific Research Applications

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzhydryloxy groups can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting the expression of certain genes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate (CAS No. 87847-91-4) is a complex organic compound belonging to the pyrimidine family. Its unique structure, characterized by three diphenylmethoxy groups attached to the pyrimidine ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.

PropertyValue
Molecular FormulaC₄₅H₃₆N₂O₅
Molecular Weight684.8 g/mol
IUPAC NameThis compound
CAS Number87847-91-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The diphenylmethoxy groups can modulate enzyme and receptor activity, influencing cellular pathways and gene expression. This compound may act as an inhibitor or activator in specific biochemical pathways, potentially impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and preventing cell cycle progression .
  • Antiviral Properties : The compound has also been explored for its antiviral potential. Certain pyrimidine derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives found that this compound exhibited a dose-dependent inhibition of cancer cell proliferation in vitro. The IC50 values were determined using MTT assays across multiple cancer cell lines including breast and lung cancer cells.

Case Study 2: Antiviral Activity

In another investigation, the compound was tested against a panel of viruses including influenza and HIV. Results indicated that it significantly reduced viral titers in infected cell cultures at concentrations lower than those causing cytotoxic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of diphenylmethanol with pyrimidine derivatives under acidic conditions followed by esterification to introduce the methyl carboxylate group.

Synthetic Route Overview

  • Condensation Reaction : Diphenylmethanol is reacted with a pyrimidine derivative in the presence of an acid catalyst.
  • Esterification : The resulting product undergoes esterification to form the final compound.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Properties

CAS No.

87847-91-4

Molecular Formula

C45H36N2O5

Molecular Weight

684.8 g/mol

IUPAC Name

methyl 2,4,6-tribenzhydryloxypyrimidine-5-carboxylate

InChI

InChI=1S/C45H36N2O5/c1-49-44(48)38-42(50-39(32-20-8-2-9-21-32)33-22-10-3-11-23-33)46-45(52-41(36-28-16-6-17-29-36)37-30-18-7-19-31-37)47-43(38)51-40(34-24-12-4-13-25-34)35-26-14-5-15-27-35/h2-31,39-41H,1H3

InChI Key

IWMOSUNJVFXVCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=C1OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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